molecular formula C18H18INO6 B11089641 Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B11089641
M. Wt: 471.2 g/mol
InChI Key: KMLQJUQIEFKKOC-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a synthetic organic compound with the molecular formula C18H18INO6. This compound is characterized by the presence of an iodine atom, a trimethoxybenzoyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Amidation: The formation of an amide bond between the benzoic acid derivative and the trimethoxybenzoyl group.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different substituents.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products such as alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate is unique due to the combination of the iodine atom and the trimethoxybenzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18INO6

Molecular Weight

471.2 g/mol

IUPAC Name

methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H18INO6/c1-23-14-7-10(8-15(24-2)16(14)25-3)17(21)20-13-6-5-11(19)9-12(13)18(22)26-4/h5-9H,1-4H3,(H,20,21)

InChI Key

KMLQJUQIEFKKOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)C(=O)OC

Origin of Product

United States

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